6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine

Description

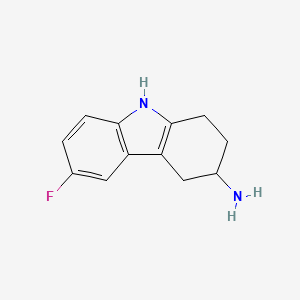

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine (CAS: 849805-07-8) is a fluorinated carbazole derivative with the molecular formula C₁₂H₁₃FN₂ and a molecular weight of 204.25 g/mol . Its structure features a partially hydrogenated carbazole core (tetrahydro-1H-carbazole) substituted with a fluorine atom at position 6 and an amine group at position 3. The fluorine atom enhances electronegativity and metabolic stability, while the amine group provides a site for hydrogen bonding, influencing biological interactions and solubility .

Properties

Molecular Formula |

C12H13FN2 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

InChI |

InChI=1S/C12H13FN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2 |

InChI Key |

FLWBNEZLFUQLOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Fischer indole synthesis is a classical method for constructing carbazole frameworks. For this compound, ethyl 4-oxocyclohexanecarboxylate (25 g, 0.14 mol) reacts with 4-fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol) in ethanol (450 mL) under reflux for 16 hours. The reaction proceeds via acid-catalyzed cyclization, forming the tetrahydrocarbazole core.

Workup and Isolation

After cooling, the mixture yields a white solid, which is filtered and subjected to solvent removal under reduced pressure. The residue is partitioned between water and ethyl acetate, with the organic layer dried over magnesium sulfate and concentrated. Recrystallization from heptane affords 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester in 98% yield (35.5 g, 0.13 mol). Key spectral data include a melting point of 115–117°C and a mass spectrometry peak at m/z = 262 ([M+H]⁺).

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using potassium hydroxide (28 g, 0.5 mol) in ethanol (1 L) at 40–45°C for 3 hours. Acidification with 1 N HCl precipitates 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid in 99% yield (71.2 g), with a melting point of 183–185°C.

Aqueous Sulfuric Acid-Mediated Cyclization

Optimized Reaction Protocol

A novel method employs 10% aqueous sulfuric acid to cyclize in situ-generated cyclohexanones from ketals and substituted hydrazine hydrochlorides. For example, 4-fluorophenylhydrazine hydrochloride reacts with a ketal precursor at 90°C for 90 minutes, yielding 6-substituted tetrahydrocarbazoles in 92–94% efficiency.

Advantages Over Traditional Methods

This approach eliminates organic solvents, reduces costs, and shortens reaction times. Electron-donating groups on the phenylhydrazine enhance yields, while electron-withdrawing groups slightly diminish efficiency. The method’s robustness is highlighted by its applicability to a 14-compound library.

Isolation and Characterization

The product precipitates upon cooling and is washed with hot water. Representative compounds exhibit NMR signals consistent with tetrahydrocarbazole structures, such as δ 7.64 (br s, 1H) and δ 2.81–2.96 (m, 4H) for the carbazole protons.

Multi-Step Synthesis via Carboxamide Intermediate

Formation of Carboxylic Acid

Racemic 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (68 g, 292 mmol) is resolved using (-)-cinchonidine in acetonitrile-methanol, yielding enantiomerically pure (3S)-acid (98% ee).

Amidation and Reduction

The (3S)-acid is converted to its amide using oxalyl chloride and ammonia, followed by reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This step produces 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine in 82% yield (26.9 g), with a melting point of 121–123°C.

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Fischer Indole Synthesis | 98% | Ethanol, reflux (16 h) | High yield; scalable |

| Aqueous H₂SO₄ Cyclization | 92–94% | 10% H₂SO₄, 90°C (90 min) | Solvent-free; cost-effective |

| Multi-Step Sequence | 82% | LiAlH4, THF, reflux (1 h) | Enantioselective; high purity |

Chemical Reactions Analysis

Synthetic Pathways and Key Precursor Reactions

The compound is synthesized via cyclization and functionalization steps. A foundational reaction involves Fischer Indole Synthesis , where ethyl 4-oxocyclohexanecarboxylate reacts with 4-fluorophenylhydrazine hydrochloride under reflux in ethanol to form intermediate esters (e.g., 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester) .

Table 1: Key Synthesis Parameters

*Estimated based on analogous carbazole reductions.

Amine-Specific Reactions

The primary amine at position 3 participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).

-

Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions.

Table 2: Representative Amine Reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, base | N-Acetyl derivative | Prodrug synthesis |

| Reductive Amination | Aldehyde, NaBH<sub>3</sub>CN | Secondary amine analogs | Bioactive analog design |

Carbazole Core Modifications

The carbazole ring undergoes:

-

Electrophilic Aromatic Substitution (EAS) : Fluorine at position 6 directs incoming electrophiles to meta/para positions .

-

Oxidation : Ring dehydrogenation forms fully aromatic carbazoles under strong oxidants (e.g., DDQ) .

Table 3: Ring Modification Conditions

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 8-Bromo derivative |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 7-Nitro substitution |

Dehalogenation and Fluorine Reactivity

The C6 fluorine atom can be replaced via:

-

Nucleophilic Aromatic Substitution : Requires electron-deficient aromatic systems and strong nucleophiles (e.g., -OH, -NH<sub>2</sub>).

-

Transition Metal Catalysis : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxidative and Reductive Transformations

-

Amine Oxidation : Forms nitroso or imine derivatives with H<sub>2</sub>O<sub>2</sub>/RuCl<sub>3</sub>.

-

Ester Reduction : LiAlH<sub>4</sub> reduces ester groups to alcohols in precursor molecules .

Mechanistic Insights and Selectivity

Scientific Research Applications

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine and related carbazole derivatives are summarized below.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|---|

| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine | 849805-07-8 | C₁₂H₁₃FN₂ | 204.25 | F (6), NH₂ (3) | Amine, Fluorine |

| 2,3,4,9-Tetrahydro-1H-carbazol-6-amine | 65796-52-3 | C₁₁H₁₂N₂ | 172.23 | NH₂ (6) | Amine |

| 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Not provided | C₁₁H₁₂ClN₂ | ~210.68 | Cl (8), NH₂ (1) | Amine, Chlorine |

| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester | 322725-63-3 | C₁₅H₁₆FNO₂ | 261.29 | F (6), COOEt (3) | Ester, Fluorine |

| 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid | Not provided | C₁₂H₁₁NO₂ | 201.22 | COOH (6) | Carboxylic acid |

Key Comparisons:

Halogen vs. Hydrogen Substitution: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the non-halogenated 2,3,4,9-tetrahydro-1H-carbazol-6-amine (CAS: 65796-52-3) . Fluorine’s smaller atomic radius also minimizes steric hindrance relative to chlorine in the 8-chloro analog .

Amine Positional Isomerism :

- Moving the amine group from position 3 (target compound) to position 1 (8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine ) or 6 (2,3,4,9-tetrahydro-1H-carbazol-6-amine ) alters hydrogen-bonding capacity and receptor affinity. Position 3 in the target compound may favor interactions with enzymes or receptors requiring a specific spatial arrangement .

Functional Group Variations: The ethyl ester derivative (CAS: 322725-63-3) replaces the amine with a lipophilic ester group, increasing molecular weight (261.29 g/mol) and likely serving as a prodrug or synthetic intermediate . The carboxylic acid analog (C₁₂H₁₁NO₂) introduces a polar, ionizable group, improving water solubility but reducing blood-brain barrier penetration compared to the amine-containing compounds .

Synthetic Utility :

- The target compound’s amine group enables facile derivatization (e.g., amide formation), while the ethyl ester derivative (CAS: 322725-63-3) is a precursor for hydrolysis to carboxylic acids .

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies.

- Molecular Formula : C13H12FNO

- Molecular Weight : 217.24 g/mol

- CAS Number : 843653-04-3

Biological Activity

The biological activity of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.

Anticancer Activity

Research indicates that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| MCF-7 | 10 | Apoptosis induction | |

| HeLa | 20 | Cell cycle arrest | |

| A549 | 15 | Reduced viability |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Studies

| Study | Model Used | Concentration (µM) | Outcome |

|---|---|---|---|

| SH-SY5Y cells | 5 | Reduced ROS levels | |

| Rat model | 10 | Improved behavioral scores |

The mechanism by which 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with various signaling pathways involved in cell survival and apoptosis.

Key Pathways Involved:

- PI3K/Akt Pathway : Inhibition leading to increased apoptosis.

- MAPK Pathway : Modulation affecting cell proliferation and survival.

- NF-kB Pathway : Potential suppression reducing inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A study conducted on breast cancer patients showed promising results when combined with standard chemotherapy agents. The compound enhanced the efficacy of treatment while reducing side effects.

-

Neurodegenerative Disease Model :

- In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant decrease in amyloid plaque formation and improved cognitive function.

Q & A

Q. What role do ring puckering dynamics play in the compound’s pharmacological activity?

Q. How do electronic effects of the fluorine substituent influence reactivity in nucleophilic substitution reactions?

- Methodology : Use Natural Bond Orbital (NBO) analysis to quantify electron-withdrawing effects on the carbazole π-system. Fukui indices identify electrophilic/nucleophilic sites. Experimental kinetics (e.g., monitoring reaction rates with varying fluorinated analogs) validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.